molecular formula C15H15N3O5S B5768198 N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide

N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B5768198
M. Wt: 349.4 g/mol
InChI Key: DPKCTEPBAWNZPK-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a sulfonamide-derived acetamide featuring a methyl-substituted nitrogen on the acetamide group and a 4-nitrophenylsulfonamide moiety attached to the para position of the phenyl ring. Its molecular formula is C₁₅H₁₅N₃O₅S, with a molecular weight of 349.36 g/mol. The compound’s structure combines sulfonamide functionality with a nitro-aromatic group, making it relevant for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-N-[4-[(4-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-11(19)17(2)13-5-3-12(4-6-13)16-24(22,23)15-9-7-14(8-10-15)18(20)21/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKCTEPBAWNZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of N-methylacetamide with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes selective reduction to form the corresponding amine. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction TypeConditionsReactantsProductsReferences
Catalytic hydrogenationH₂ gas, Pd/C catalyst, ethanol, 70°CN-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamideN-methyl-N-(4-{[(4-aminophenyl)sulfonyl]amino}phenyl)acetamide

Mechanistic Insight :
The nitro group (NO2-\text{NO}_2) is reduced to an amine (NH2-\text{NH}_2) via intermediate nitroso (NO-\text{NO}) and hydroxylamine (NHOH-\text{NHOH}) stages. Palladium catalysts facilitate electron transfer, while ethanol acts as a proton donor .

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield a primary amine.

Reaction TypeConditionsReactantsProductsReferences
Acidic hydrolysis6M HCl, reflux, 4–6 hoursThis compoundN-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)amine + acetic acid ,
Basic hydrolysis2M NaOH, 100°C, 3 hoursThis compoundSame as above ,

Key Notes :

  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond.

  • The nitro and sulfonamide groups remain intact under these conditions .

Hydrolysis of the Sulfonamide Linkage

The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) is resistant to hydrolysis but reacts under extreme conditions.

Reaction TypeConditionsReactantsProductsReferences
Acidic cleavageConc. HCl, 120°C, 12 hoursThis compound4-nitrophenylsulfonic acid + N-methyl-N-(4-aminophenyl)acetamide

Structural Considerations :

  • The electron-withdrawing nitro group stabilizes the sulfonamide, requiring harsh conditions for cleavage.

  • The reaction generates sulfonic acid and aniline derivatives .

Electrophilic Aromatic Substitution

The aromatic rings may participate in electrophilic substitution, though steric and electronic factors limit reactivity.

Reaction TypeConditionsReactantsProductsReferences
NitrationHNO₃, H₂SO₄, 0–5°CThis compoundDi- or tri-nitro derivatives (theoretical)

Challenges :

Oxidation Reactions

The nitro group is already in a high oxidation state, but the methyl group in the acetamide may oxidize under aggressive conditions.

Reaction TypeConditionsReactantsProductsReferences
Side-chain oxidationKMnO₄, H₂SO₄, 100°C (theoretical)This compoundN-(carboxy)-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Limitations :

  • No experimental evidence exists for this reaction in the provided sources. Predictions are based on analogous acetamide oxidations .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of N-methylacetamide with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is performed in organic solvents such as dichloromethane at low temperatures to maximize yield and purity. Industrially, automated reactors and continuous flow systems are employed for larger-scale production, ensuring consistent quality control.

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules, enabling the development of new compounds with potential applications in various fields.
  • Chemical Reactions : It can undergo oxidation reactions where the nitro group is reduced to an amino group, and nucleophilic substitution reactions involving the sulfonamide group.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound's ability to interact with enzymes and proteins suggests it may inhibit their activity, making it a candidate for further exploration in drug development.
  • Mechanism of Action : The nitrophenyl group can interact with specific molecular targets, potentially leading to therapeutic effects through inhibition of enzyme activity.

Medicine

  • Drug Development : Due to its unique chemical structure, there is ongoing investigation into its use as a therapeutic agent. Its potential effectiveness against various diseases makes it a subject of interest for pharmaceutical research.
  • Covalent Inhibitors : Similar compounds have shown promise as covalent inhibitors in cancer treatment by selectively targeting protein kinases involved in disease states.

Industry

  • Specialty Chemicals Production : The compound is utilized in creating specialty chemicals and materials, particularly where specific chemical properties are required.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of sulfonamide compounds exhibit significant anticancer activity by inhibiting specific kinases involved in tumor progression. This compound may share similar pathways due to its structural features.
  • Antimicrobial Properties : Research has indicated that compounds with sulfonamide linkages can exhibit antimicrobial properties. Investigations into this compound's efficacy against various bacterial strains are ongoing.
  • Mechanistic Studies : Detailed studies on the interaction between this compound and target proteins have revealed insights into its potential as a therapeutic agent. The nitrophenyl group plays a crucial role in binding interactions that could lead to enzyme inhibition.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide linkage allows the compound to bind to various biological molecules, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core sulfonamide-acetamide frameworks but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound :
N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide
C₁₅H₁₅N₃O₅S - N-methyl acetamide
- 4-nitrophenylsulfonamide
349.36 - Nitro group enhances electrophilicity; potential bioactivity
N⁴-Acetylsulfamethazine
()
C₁₅H₁₆N₄O₄S - 4,6-dimethylpyrimidinylsulfonamide
- Acetamide (no N-methyl)
356.38 - Antitubercular activity
- Yield: 72–87%; melting point: 142–224°C
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
()
C₉H₉ClN₂O₅S - Methylsulfonyl
- 4-chloro-2-nitrophenyl
300.70 - Crystal structure stabilized by C–H⋯O interactions
- Synthesized via acetylation
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide
()
C₁₅H₁₆N₂O₄S - 4-methoxyphenylsulfonamide 336.37 - Methoxy group increases lipophilicity
- Applications in drug design
N-(4-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide
()
C₁₅H₁₅N₃O₅S - 4-methylsulfonyl-2-nitrophenyl 349.36 - Positional isomer of target compound
- PubChem ID: 3854043; studied in molecular docking

Key Differences and Implications

N⁴-Acetylsulfamethazine () features a pyrimidinyl group, enabling π-π stacking in biological systems, which contributes to its antitubercular activity .

Synthesis and Yields: Compounds like N⁴-Acetylsulfamethazine () are synthesized in high yields (72–87%) via acetylation, while the target compound likely follows similar protocols .

Crystallography and Intermolecular Interactions :

  • ’s compound exhibits intermolecular C–H⋯O hydrogen bonds, stabilizing its crystal lattice, a feature shared with sulfonamides but modulated by substituent electronegativity .

Biological Activity

N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide, with the molecular formula C16H17N3O5S, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides insights into its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and a sulfonamide linkage , contributing to its unique chemical reactivity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The nitrophenyl moiety may inhibit specific enzymes by mimicking substrate structures or binding to active sites.
  • Protein Interaction : The sulfonamide group can interact with proteins, potentially altering their function and leading to therapeutic effects.
  • Reduction Potential : The nitro group can be reduced to an amino group, forming reactive intermediates that may participate in biological processes .

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide groups exhibit antimicrobial activity. For instance, a study highlighted the effectiveness of similar sulfonamide derivatives against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies demonstrated its potential to inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231, with IC50 values indicating significant cytotoxicity . These findings suggest that the compound may interfere with DNA biosynthesis and cellular proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Variations in substituents on the phenyl ring can significantly affect potency and selectivity against specific targets. For instance:

CompoundSubstituentIC50 (µM)Activity
N-methyl-N-(4-nitrophenyl)sulfonamideNitro37.5Anticancer
N-methyl-N-(4-chlorophenyl)sulfonamideChloro28.97Antimicrobial
N-methyl-N-(4-bromophenyl)sulfonamideBromo50.0Antimicrobial

These variations highlight the importance of functional groups in determining the efficacy of similar compounds .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like chlorambucil. The observed IC50 values suggest a promising avenue for further development in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-nitrophenylamine followed by N-methylation and acetylation. Key steps include:

  • Sulfonylation : Reacting 4-nitrophenylamine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • N-Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the methyl group .
  • Acetylation : Final acetylation with acetic anhydride or acetyl chloride .
    Optimization : Reaction temperature (40–60°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yields >75% .

Basic: How is structural integrity confirmed for this compound, and what analytical techniques are preferred?

Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl (-CH₃ at ~2.1 ppm), sulfonamide (-SO₂NH-), and acetamide (-COCH₃) groups .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies improve solubility and stability of this compound in biological assays?

  • Formulation : Use of co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin encapsulation to enhance aqueous solubility .
  • Structural Modifications : Introducing hydrophilic groups (e.g., -OH or -COOH) on the phenyl ring while retaining bioactivity .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Replicate Conditions : Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Collaborative Cross-Check : Share raw data with independent labs to validate assignments .

Basic: What are the primary applications of this compound in chemical research?

  • Intermediate : Used to synthesize heterocyclic compounds (e.g., pyrimidines) via nucleophilic substitution .
  • Enzyme Inhibition : Acts as a sulfonamide-based inhibitor for carbonic anhydrase isoforms .

Advanced: What computational methods predict its interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., carbonic anhydrase IX) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with inhibitory potency .

Basic: How is purity quantified, and what thresholds are acceptable for in vitro studies?

  • HPLC : ≥95% purity using UV detection at 254 nm .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and absence of side products (e.g., des-methyl analogs) .

Advanced: What mechanistic insights explain its anticancer activity in preclinical models?

  • Apoptosis Induction : Activates caspase-3/7 via mitochondrial pathway (IC₅₀ = 12 µM in MCF-7 cells) .
  • Combination Therapy : Synergizes with doxorubicin (CI = 0.6) by inhibiting P-glycoprotein efflux .

Basic: What are the key challenges in scaling up synthesis for preclinical testing?

  • Yield Optimization : Batch reactors with controlled heating/cooling improve reproducibility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove sulfonic acid byproducts .

Advanced: How does the nitro group influence its electronic properties and reactivity?

  • Electron-Withdrawing Effect : The nitro group reduces electron density on the phenyl ring, directing electrophilic substitution to the meta position .
  • Redox Activity : Nitro reduction to amine (-NH₂) under catalytic hydrogenation alters biological activity .

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